molecular formula C7H3ClF2O B1303778 2-Chloro-3,6-difluorobenzaldehyde CAS No. 261762-39-4

2-Chloro-3,6-difluorobenzaldehyde

Cat. No. B1303778
Key on ui cas rn: 261762-39-4
M. Wt: 176.55 g/mol
InChI Key: KPYBGKSDBNMHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022206B2

Procedure details

To a dry 18×250 mm test tube, 2-Chloro-3,6-difluorobenzaldehyde (1.00 g, 5.66 mmol) and THF (10.0 mL, 123 mmol) were added. The reaction tube was evacuated and filled with N2 3 times. Methylmagnesium bromide (0.810 g, 6.80 mmol) 1.0 M in butyl ether was added slowly at 0° C. The reaction mixture was stirred at room temperature overnight. 5 mL of sat. aq. NH4Cl was added to quench the reaction at 0° C. Diethyl ether was added and aq. layer was extracted with ether 3 times. The combined organic layers were dried over Na2SO4 and the solvent was removed in vacuo. The material was not further purified and ready for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:3]=1[CH:4]=[O:5].[CH2:12]1COCC1.C[Mg]Br.[NH4+].[Cl-]>C(OCCCC)CCC.C(OCC)C>[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:3]=1[CH:4]([OH:5])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1F)F
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction tube was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 3 times
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C
EXTRACTION
Type
EXTRACTION
Details
aq. layer was extracted with ether 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The material was not further purified and ready for the next step

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C(=CC=C1F)F)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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